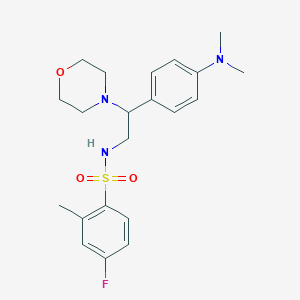
4-(カルボベンジルオキシアミノ)-1-メチル-1H-ピラゾール-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid is a chemical compound that features a pyrazole ring substituted with a carboxylic acid group, a methyl group, and a Cbz-protected amino group The Cbz (carbobenzyloxy) group is commonly used in organic synthesis to protect amino groups during chemical reactions
科学的研究の応用
4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
作用機序
Target of Action
The primary target of 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid is the amino group in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . The compound acts as a protecting group for these amino groups during organic synthesis .
Mode of Action
The compound interacts with its targets by protecting the amino groups from reactions such as oxidation and substitution . This is achieved by the Cbz (carboxybenzyl) group in the compound, which is an amino protecting group . The Cbz group ensures that the amino group remains unchanged when other functional groups in the molecule react .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of amides . It is used in the one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides .
Pharmacokinetics
The compound’s adme properties would be influenced by its chemical structure and the presence of the cbz protecting group
Result of Action
The result of the compound’s action is the successful protection of amino groups during organic synthesis . This allows for the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected amines to amides .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH . For example, the Cbz protecting group can be selectively desorbed by a variety of mild methods . Additionally, the compound’s ability to protect amino groups is effective at room temperature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Cbz Protection of the Amino Group: The amino group is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium carbonate or sodium bicarbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The Cbz-protected amino group can be deprotected through catalytic hydrogenation.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is common for deprotecting the Cbz group.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions on the pyrazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Cbz group yields the free amine, while oxidation of the carboxylic acid group can yield corresponding carboxyl derivatives.
類似化合物との比較
Similar Compounds
4-(Boc-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.
4-(Fmoc-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid: Similar structure but with an Fmoc (fluorenylmethyloxycarbonyl) protecting group.
Uniqueness
4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid is unique due to the presence of the Cbz protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in synthetic organic chemistry where selective protection and deprotection of functional groups are crucial .
特性
IUPAC Name |
1-methyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-16-7-10(11(15-16)12(17)18)14-13(19)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSJCPJYDLVWGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,6-dimethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2415335.png)
![ethyl 1-hydroxy-1-(trifluoromethyl)-1,5,6,10b-tetrahydro-2H-isoxazolo[3,2-a]isoquinoline-2-carboxylate](/img/structure/B2415336.png)

![(E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2415338.png)
![2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2415339.png)
![3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2415341.png)

![tert-Butyl dihydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole-2(3H)-carboxylate](/img/structure/B2415345.png)




![(3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2415351.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2415353.png)
